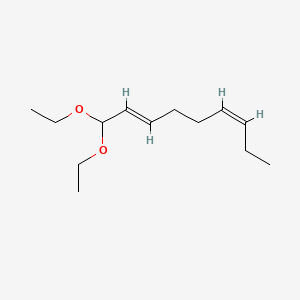
(2E,6Z)-1,1-Diethoxynona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by its unique structure, which includes two ethoxy groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene can be achieved through a Wittig reaction. This involves the reaction of a (6,6-dialkoxy-4-hexenylidene)triphenylphosphorane compound with propanal to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as tetrahydrofuran (THF), and may require a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-1,1-Diethoxynona-2,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nonadienal or nonanoic acid, while reduction can produce nonane derivatives.
Scientific Research Applications
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E,6Z)-1,1-Diethoxynona-2,6-diene exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction, which can form cyclic compounds. The ethoxy groups can be hydrolyzed or substituted, providing versatility in its chemical behavior. Molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-2,4-Hexadienal: Another conjugated diene with similar reactivity but different functional groups.
(2E,6Z)-2,6-Nonadienal: Similar structure but lacks the ethoxy groups, leading to different reactivity and applications.
(2E,4E)-2,4-Hexadien-1-ol: Contains a hydroxyl group instead of ethoxy groups, affecting its chemical properties.
Uniqueness
(2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its combination of a conjugated diene system and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
67674-36-6 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2E,6E)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+ |
InChI Key |
GCIRJCKOUVCUBZ-NJHWEWLZSA-N |
SMILES |
CCC=CCCC=CC(OCC)OCC |
Isomeric SMILES |
CC/C=C/CC/C=C/C(OCC)OCC |
Canonical SMILES |
CCC=CCCC=CC(OCC)OCC |
density |
0.860-0.868 |
physical_description |
colourless oily liquid with a fresh, green, cucumber odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


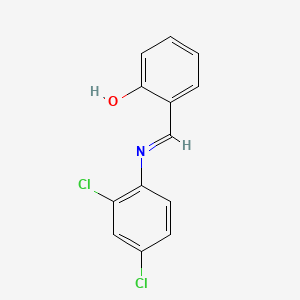
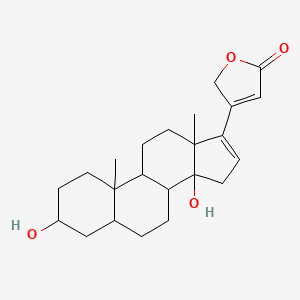
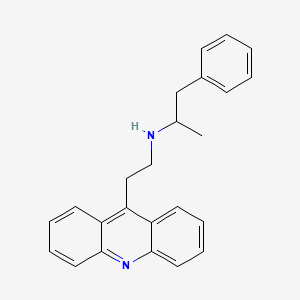

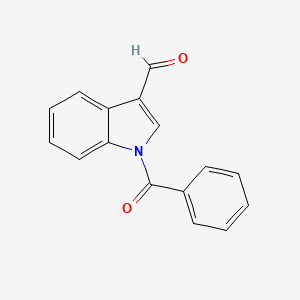
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)
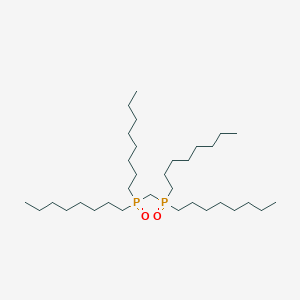
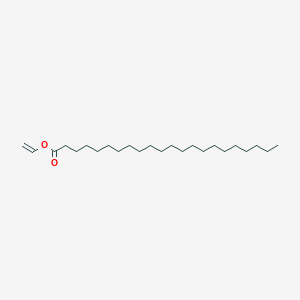
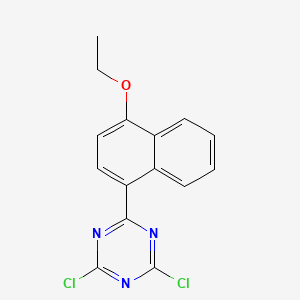
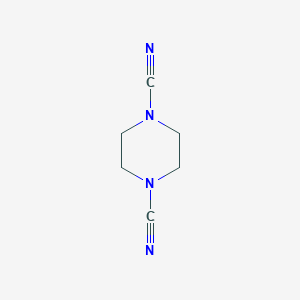
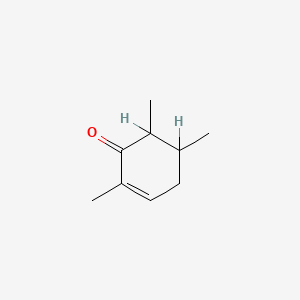
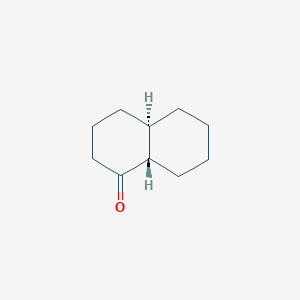
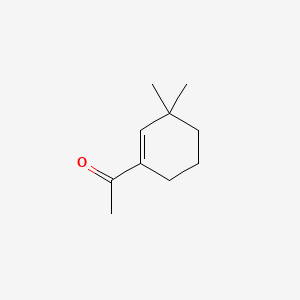
![n-[3-(dimethylamino)propyl]octanamide](/img/structure/B1615065.png)
